molecular formula C78H123N23O22S2 B1257254 Somatotropin (176-191) CAS No. 66004-57-7

Somatotropin (176-191)

Cat. No.: B1257254
CAS No.: 66004-57-7
M. Wt: 1799.1 g/mol
InChI Key: LSTCHEVTSMJOCE-YWWHUHEESA-N
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Description

Somatotropin (176-191), also known as Fragment 176-191, is a synthetic peptide derived from the human growth hormone. This peptide has garnered significant attention due to its potential benefits in fat metabolism and weight management. Unlike the full-length human growth hormone, Fragment 176-191 specifically targets adipose tissue, promoting the breakdown of fat cells without affecting blood sugar levels or cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fragment 176-191 is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, ensuring the correct sequence of amino acids is formed. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the production of Fragment 176-191 involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, often involving automated peptide synthesizers. The peptide is then lyophilized to obtain a stable, white/off-white powder .

Chemical Reactions Analysis

Types of Reactions: Fragment 176-191 primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions, particularly involving the cysteine residues, can lead to the formation of disulfide bonds, affecting the peptide’s structure and function .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide or atmospheric oxygen.

Major Products:

Scientific Research Applications

Fragment 176-191 has a wide range of scientific research applications:

Mechanism of Action

Fragment 176-191 is often compared with other growth hormone fragments, such as AOD9604 (Fragment 177-191). Both peptides target fat metabolism but differ in their specific amino acid sequences and mechanisms of action. Fragment 176-191 is unique in its ability to promote fat loss without affecting blood sugar levels or cell proliferation, making it a promising candidate for weight management therapies .

Comparison with Similar Compounds

  • AOD9604 (Fragment 177-191)
  • Fragment 172-191
  • Fragment 178-191
  • Fragment 179-191
  • Fragment 180-191

Properties

IUPAC Name

[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl] (4S)-5-[[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]oxy-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylidenepropanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H123N23O22S2/c1-9-42(8)62(101-69(114)49(23-17-29-88-78(85)86)92-70(115)51(30-39(2)3)95-64(109)46(80)31-43-18-12-10-13-19-43)74(119)100-61(41(6)7)76(121)122-58(106)27-25-50(66(111)90-34-59(107)123-75(120)52(32-44-20-14-11-15-21-44)91-57(105)33-89-67(112)54(37-124)97-65(110)47(81)35-102)94-73(118)60(40(4)5)99-71(116)53(36-103)96-68(113)48(22-16-28-87-77(83)84)93-72(117)55(38-125)98-63(108)45(79)24-26-56(82)104/h10-15,18-21,38-42,45-55,60-62,102-103,124H,9,16-17,22-37,79-81H2,1-8H3,(H2,82,104)(H,89,112)(H,90,111)(H,91,105)(H,92,115)(H,93,117)(H,94,118)(H,95,109)(H,96,113)(H,97,110)(H,98,108)(H,99,116)(H,100,119)(H,101,114)(H4,83,84,87)(H4,85,86,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTCHEVTSMJOCE-YWWHUHEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC(=O)CCC(C(=O)NCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=S)NC(=O)C(CCC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C=S)NC(=O)[C@H](CCC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H123N23O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216216
Record name Somatotropin (176-191)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1799.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66004-57-7
Record name Somatotropin (176-191)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066004577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Somatotropin (176-191)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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